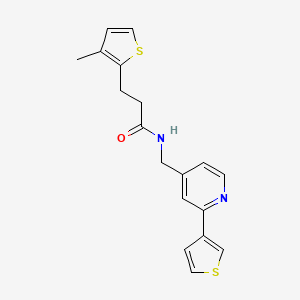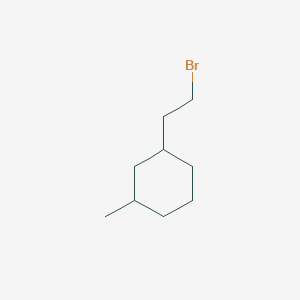
1-(2-Bromoethyl)-3-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “1-(2-Bromoethyl)-3-methylcyclohexane” belong to a class of organic compounds known as alkyl halides. They are characterized by a halogen atom (in this case, bromine) attached to an alkyl group .
Synthesis Analysis
The synthesis of alkyl halides often involves the substitution of a halogen for a hydrogen on an alkane. This can be achieved through a variety of methods, including free radical halogenation, nucleophilic substitution, or the addition of a hydrogen halide to an alkene .Molecular Structure Analysis
The molecular structure of such compounds typically involves a cyclohexane ring, which is a six-membered carbon ring, with a methyl group (-CH3) and a 2-bromoethyl group (-CH2-CH2-Br) attached .Chemical Reactions Analysis
Alkyl halides are quite reactive. They can undergo several types of reactions, including nucleophilic substitution and elimination reactions. The specific reactions would depend on the other reactants and conditions present .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. In general, alkyl halides have higher boiling points than similar alkanes due to the polar nature of the carbon-halogen bond .Aplicaciones Científicas De Investigación
Combustion and Pyrolysis Studies
- Methylcyclohexane, a related compound, is used in studying combustion chemistry, essential for developing kinetic models of larger cycloalkanes and practical fuels. Investigations include pyrolysis and flame intermediates, crucial for understanding fuel combustion processes (Wang et al., 2014).
Chemical Reaction Mechanisms
- Studies on reactions like Grignard reagents with brominated and chlorinated cycloalkanes provide insights into radical reactions and olefin formation mechanisms. These are fundamental in synthetic organic chemistry (Liu, 1956).
- Investigations into the conformational analysis and configuration of brominated cycloalkanes, like 1-bromo-1-methylcyclohexane, help in understanding molecular structures and thermodynamic properties (Allinger & Liang, 1965).
Asymmetric Bromination and Synthesis
- Research on asymmetric bromination and synthesis, such as the bromination of 4-methylcyclohexene, provides valuable information for stereochemical control in organic synthesis (Bellucci et al., 1969).
Catalysis and Dehydrogenation
- Methylcyclohexane dehydrogenation, a process related to 1-(2-Bromoethyl)-3-methylcyclohexane, is researched for hydrogen storage and energy applications. This includes studying catalysts' stability, activity, and selectivity (Meng et al., 2021).
Solvation and Bond Heterolysis
- The study of solvation effects and covalent bond heterolysis in compounds like 1-bromo-1-methylcyclohexane contributes to understanding solvent effects on reaction rates and mechanisms (Dvorko et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-bromoethyl)-3-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-8-3-2-4-9(7-8)5-6-10/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDXMKOFILDWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3-methylcyclohexane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

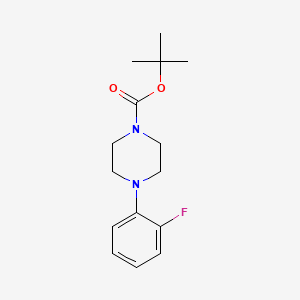
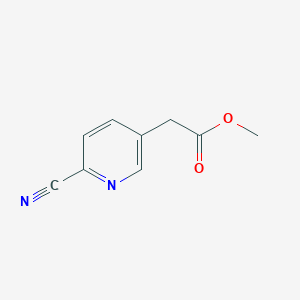
![[4-(Phenylamino)piperidin-4-yl]methanol](/img/structure/B2709405.png)
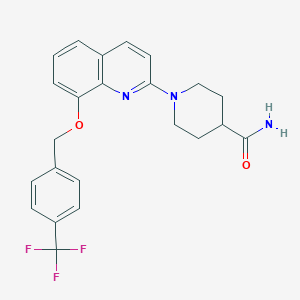
![8-(sec-butyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709410.png)
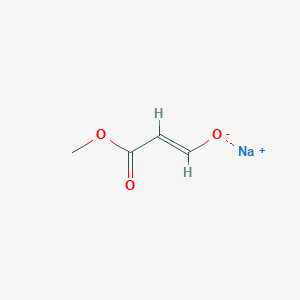
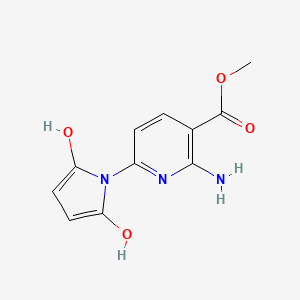
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2709416.png)
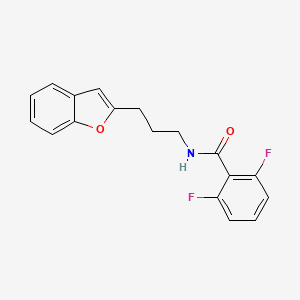
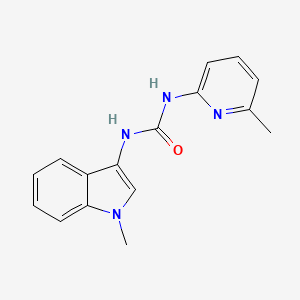
![{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine](/img/structure/B2709420.png)
![2-(3,5-difluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2709421.png)
